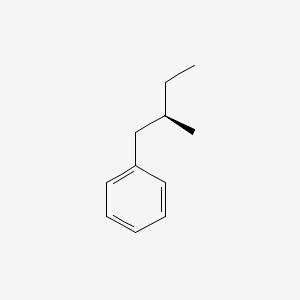

Benzene, ((2S)-2-methylbutyl)-

Descripción general

Descripción

Benzene, ((2S)-2-methylbutyl)- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

The exact mass of the compound Benzene, ((2S)-2-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, ((2S)-2-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, ((2S)-2-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzene, ((2S)-2-methylbutyl)-, also known as (2S)-2-methylbutylbenzene or 1-phenyl-2-methylbutane, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine based on diverse sources of research.

- Molecular Formula : C₁₁H₁₆

- Molecular Weight : 148.2447 g/mol

- IUPAC Name : (2S)-2-methylbutylbenzene

- CAS Number : 12567401

Biological Activity Overview

Benzene derivatives have been extensively studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound ((2S)-2-methylbutyl)-benzene has shown potential in various studies:

Anticancer Activity

- Mechanism of Action : Studies indicate that certain benzene derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, new compounds derived from benzene have demonstrated significant inhibitory effects on carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. Compounds that inhibit CA IX can induce apoptosis in cancer cells such as MDA-MB-231, a breast cancer cell line .

-

Case Studies :

- A recent study synthesized several benzene sulfonamides that showed IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, with significant selectivity over CA II .

- The compound was also evaluated for its anti-proliferative activity against various cancer cell lines, demonstrating promising results in inhibiting growth and inducing apoptosis.

Immunosuppressive Effects

Research has highlighted the immunosuppressive potential of benzene derivatives. One patent describes the use of similar benzene compounds as effective immunosuppressants, particularly useful in preventing organ transplant rejection . These compounds may offer therapeutic benefits for conditions like rheumatoid arthritis by modulating immune responses.

Toxicological Considerations

Despite its potential benefits, ((2S)-2-methylbutyl)-benzene is associated with certain toxicological risks:

- Toxicity Profile : The compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects .

- Metabolic Pathways : Benzene and its derivatives undergo complex metabolic processes primarily in the liver and bone marrow, leading to various metabolites that can be harmful. Notably, oxidative stress and genetic susceptibility play significant roles in the toxicity observed in exposed populations .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of ((2S)-2-methylbutyl)-benzene:

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Immunosuppressive Agents

Research indicates that benzene derivatives, including ((2S)-2-methylbutyl)-, exhibit immunosuppressive properties. A notable patent (US5948820A) describes the compound's potential as an immunosuppressant useful in preventing organ transplant rejection. The compound shows promise in reducing side effects compared to existing therapies like cyclosporin .

Case Study:

A study highlighted the synthesis of novel benzene compounds with enhanced immunosuppressive action. These compounds were tested for their efficacy in various biological assays, demonstrating significant potential for therapeutic applications in autoimmune diseases and organ transplantation .

2. Anticancer Activity

Recent studies have explored the structure-activity relationship (SAR) of benzene derivatives for anticancer applications. For instance, compounds derived from benzene, including ((2S)-2-methylbutyl)-, have been evaluated for their inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme linked to tumor growth and metastasis .

Data Table: Anticancer Efficacy of Benzene Derivatives

| Compound | IC50 (nM) | Target Enzyme | Cell Line |

|---|---|---|---|

| 4e | 10.93 | CA IX | MDA-MB-231 |

| 4g | 25.06 | CA II | MDA-MB-231 |

| 4h | 1.55 | CA IX | MCF-7 |

The above table summarizes the inhibitory concentrations of selected benzene derivatives against targeted enzymes associated with cancer cell proliferation.

Industrial Applications

1. Chemical Intermediates

Benzene derivatives are widely used as intermediates in the synthesis of various chemicals and pharmaceuticals. The unique structure of ((2S)-2-methylbutyl)- allows it to participate in reactions that yield important industrial chemicals.

Case Study:

In a synthetic pathway involving the Mitsunobu reaction, ((2S)-2-methylbutyl)- was employed to produce novel phenolic compounds that demonstrated significant biological activity, including antimicrobial properties .

2. Material Science

The compound’s hydrophobic nature makes it suitable for applications in polymer science and materials engineering. It can be incorporated into polymer matrices to enhance mechanical properties or modify surface characteristics.

Propiedades

IUPAC Name |

[(2R)-2-methylbutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDLFCDWOFLKEB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40560-30-3 | |

| Record name | Benzene, ((2S)-2-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040560303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(2S)-2-methylbutyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ((2S)-2-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.